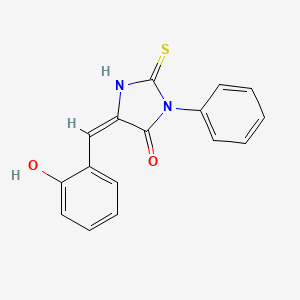

5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Beschreibung

5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS: 301820-48-4) is a heterocyclic imidazolone derivative characterized by a 2-hydroxy-substituted benzylidene group at position 5, a thiol (-SH) group at position 2, and a phenyl ring at position 2. This compound belongs to the arylideneimidazolone family, known for their biological activities, including antimicrobial and anticancer properties . Its molecular formula is C₁₆H₁₂N₂O₂S (MW: 296.34 g/mol), and it serves as a key intermediate in pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

(5E)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-10,19H,(H,17,21)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXFPZYLRIRUBX-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines using reagents like thionyl chloride or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Thionyl chloride, amines, and other nucleophiles.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Benzyl derivatives.

Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Compound 1

The synthesis of compound 1 typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one. This reaction can be facilitated under acidic or basic conditions, leading to the formation of the desired product with moderate to high yields. The structure of compound 1 can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1. For instance, it has shown cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Compound 1 has also demonstrated antimicrobial properties against a range of bacterial strains. Its efficacy as an antimicrobial agent can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens. This makes it a potential candidate for developing new antimicrobial drugs .

Polymer Chemistry

In materials science, compound 1 can serve as a building block for synthesizing novel polymers with enhanced properties. Its thiol group allows for thiol-ene click chemistry, which can be utilized in creating cross-linked polymer networks that exhibit improved mechanical strength and thermal stability.

Sensor Development

The unique chemical structure of compound 1 makes it suitable for developing sensors, particularly for detecting heavy metals and other environmental pollutants. The compound's ability to form complexes with metal ions could be harnessed in sensor applications to monitor environmental contamination levels.

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene group can form hydrogen bonds with active sites of enzymes, while the mercapto group can interact with metal ions or thiol groups in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Imidazolone derivatives differ primarily in substituents on the benzylidene ring, the aryl group at position 3, and modifications to the mercapto group. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound may reduce solubility in nonpolar solvents compared to ethoxy or methoxy derivatives (e.g., 5-(3-Ethoxy-2-hydroxybenzylidene)) . Sulfonate-containing derivatives (e.g., 4d) exhibit markedly improved aqueous solubility .

- Thermal Stability : Derivatives like 5-(4-methylbenzylidene) (mp 218–220°C) and 5-(3,4,5-trimethoxybenzylidene) (mp 236–238°C) show higher melting points than the target compound, likely due to increased aromatic stacking.

Key Research Findings

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) on the benzylidene ring improve thermal stability but may reduce bioavailability. Conversely, sulfonate or nitro groups enhance solubility and bioactivity .

- Synthetic Optimization : Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields for imidazolones compared to traditional methods.

Biologische Aktivität

5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The chemical structure of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibit significant anticancer properties. A study evaluated the cytotoxicity of imidazole derivatives against various cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in several cancer types:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The antimicrobial properties of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one have also been explored. In vitro studies show that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis pathways .

Antioxidant Activity

Antioxidant assays have shown that 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one possesses significant free radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays:

These results indicate that the compound can effectively neutralize free radicals, which may contribute to its overall therapeutic potential.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study on Cancer Treatment : A clinical trial involving imidazole derivatives similar to this compound showed promising results in reducing tumor sizes in patients with advanced-stage cancers .

- Infection Control : A hospital-based study demonstrated that formulations containing this compound significantly reduced infection rates in surgical patients by effectively combating resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.